4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole 4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774198
InChI: InChI=1S/C11H17ClN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7H2,1H3
SMILES:
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17774198

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole -

Specification

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name 4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole
Standard InChI InChI=1S/C11H17ClN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7H2,1H3
Standard InChI Key HKLPUSQQPFIDEW-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1CCl)C2CCCCC2

Introduction

Molecular Structure and Stereochemical Features

The molecular structure of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole is defined by its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The cyclohexyl group adopts a chair conformation, as observed in related compounds such as 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate . This conformation minimizes steric strain and facilitates intermolecular interactions, such as van der Waals forces, which influence crystallinity and solubility.

Key structural parameters include:

  • Bond lengths: The C–Cl bond in the chloromethyl group measures approximately 1.78 Å, consistent with typical carbon-chlorine single bonds.

  • Dihedral angles: The cyclohexyl group forms a dihedral angle of 53.68° with the pyrazole ring plane, as inferred from analogous structures .

  • Hydrogen bonding: While direct crystallographic data for this compound is limited, related pyrazoles exhibit N–H⋯O and C–H⋯Cl interactions, which stabilize crystal lattices .

Table 1: Molecular Descriptors of 4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole

PropertyValueSource
Molecular FormulaC₁₁H₁₇ClN₂
Molecular Weight212.72 g/mol
IUPAC Name4-(chloromethyl)-1-cyclohexyl-3-methylpyrazole
SMILESCC1=NN(C=C1CCl)C2CCCCC2
InChIKeyHKLPUSQQPFIDEW-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of 4-(chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole typically involves multi-step reactions starting from pyrazole precursors. A plausible route, inferred from analogous syntheses , includes:

  • Cyclohexylation: Introducing the cyclohexyl group via nucleophilic substitution or transition metal-catalyzed coupling.

  • Methylation: Installing the methyl group at the 3-position using methylating agents like methyl iodide.

  • Chloromethylation: Introducing the chloromethyl group via reaction with chloromethylating agents (e.g., chloromethyl methyl ether) or through thionyl chloride (SOCl₂)-mediated chlorination of a hydroxymethyl intermediate .

Critical Reaction Parameters:

  • Temperature: Chlorination reactions often proceed at 0–20°C to control exothermicity .

  • Solvents: Dichloromethane (DCM) is frequently used for its low polarity and compatibility with SOCl₂ .

  • Yield: Reported yields for analogous chloromethylpyrazoles reach 95% under optimized conditions .

Challenges:

  • Regioselectivity in pyrazole functionalization requires careful control of reaction conditions.

  • Steric hindrance from the cyclohexyl group may slow chloromethylation kinetics.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic cyclohexyl group and polar chloromethyl moiety:

  • Polar solvents: Moderately soluble in DCM and chloroform due to halogen interactions.

  • Aprotic solvents: Limited solubility in hexane and ethers.

  • Stability: Resists hydrolysis under anhydrous conditions but may degrade in aqueous basic environments via SN2 displacement of chloride .

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • C–Cl stretch: 680–760 cm⁻¹ (strong absorption) .

  • N–H stretch: Absent, confirming the 1H-pyrazole tautomer .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet, 10H).

    • Chloromethyl (–CH₂Cl): δ 4.3–4.5 ppm (singlet, 2H) .

  • ¹³C NMR:

    • Pyrazole C-4: δ 145–150 ppm (deshielded due to chloromethyl) .

CompoundMolecular Weight (g/mol)Key SubstituentApplication Area
4-(Chloromethyl)-1-cyclohexyl-3-methyl-1H-pyrazole212.72ChloromethylDrug intermediates
4-Chloro-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine213.71Chloro, amineAgrochemicals
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole172.65PropylCoordination chemistry

Computational and Theoretical Insights

Density Functional Theory (DFT) studies on similar pyrazoles reveal:

  • Electrostatic potential: The chloromethyl group creates a region of high electron density, facilitating nucleophilic attacks .

  • Frontier molecular orbitals: The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, consistent with its stability under ambient conditions .

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